3-Methoxy-4-(trifluoromethyl)pyridin-2-amine 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1227581-88-5
VCID: VC3422501
InChI: InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12)
SMILES: COC1=C(C=CN=C1N)C(F)(F)F
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine

CAS No.: 1227581-88-5

Cat. No.: VC3422501

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine - 1227581-88-5

Specification

CAS No. 1227581-88-5
Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
IUPAC Name 3-methoxy-4-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12)
Standard InChI Key ULFTZYNIRAGCGQ-UHFFFAOYSA-N
SMILES COC1=C(C=CN=C1N)C(F)(F)F
Canonical SMILES COC1=C(C=CN=C1N)C(F)(F)F

Introduction

Chemical Structure and Classification

Molecular Structure Analysis

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine belongs to the family of substituted pyridines, specifically pyridin-2-amines. Its structure consists of a pyridine ring with three key functional groups:

  • An amino group (-NH₂) at position 2

  • A methoxy group (-OCH₃) at position 3

  • A trifluoromethyl group (-CF₃) at position 4

The presence of these functional groups creates a molecule with unique electronic and spatial characteristics. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the electron distribution across the pyridine ring, while the methoxy group serves as an electron-donating substituent. This opposing electronic influence creates an interesting polarization pattern within the molecule.

Comparison with Similar Compounds

Several structurally related compounds provide valuable reference points for understanding 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine. The most relevant comparators include:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-Methoxy-4-(trifluoromethyl)pyridin-2-amineC₇H₇F₃N₂O192.14Target compound
5-Methoxy-4-(trifluoromethyl)pyridin-2-amineC₇H₇F₃N₂O192.14Methoxy at position 5 instead of 3
3-Ethyl-4-(trifluoromethyl)pyridin-2-amineC₈H₉F₃N₂190.17Ethyl group at position 3 instead of methoxy
4-(Difluoromethyl)pyridin-2-amineC₆H₆F₂N₂144.12Difluoromethyl instead of trifluoromethyl; no methoxy group

Physical and Chemical Properties

Predicted Physical Properties

Based on the structural similarities with documented compounds, the following physical properties can be reasonably predicted for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine:

PropertyPredicted ValueBasis for Prediction
Molecular Weight192.14 g/molCalculated from molecular formula C₇H₇F₃N₂O
Physical StateSolid at room temperatureBased on similar pyridin-2-amine derivatives
SolubilityModerate solubility in polar organic solvents; limited water solubilityBased on functional groups present
Melting PointApproximately 80-120°CEstimated from similar compounds
Boiling Point>200°CEstimated from similar compounds

The presence of the trifluoromethyl group likely increases lipophilicity while decreasing water solubility compared to non-fluorinated analogs. Meanwhile, the amino and methoxy groups provide potential hydrogen bonding sites that may enhance solubility in polar solvents.

Chemical Reactivity Profile

The reactivity of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is governed by its functional groups:

  • The 2-amino group can participate in:

    • Nucleophilic substitution reactions

    • Diazotization reactions

    • Acylation or alkylation at the nitrogen atoms

  • The 3-methoxy group can undergo:

    • O-demethylation under appropriate conditions

    • Direction of electrophilic substitution

  • The 4-trifluoromethyl group:

    • Provides metabolic stability

    • Creates electron deficiency in the pyridine ring

    • May influence regioselectivity in further reactions

These reactive sites make the compound valuable as a potential building block in medicinal chemistry and agrochemical research.

Synthesis Approaches

Regioselective Methoxylation Approach

Starting with 4-(trifluoromethyl)pyridin-2-amine, a regioselective methoxylation at the 3-position could be achieved through:

  • Protection of the amino group

  • Activation of the 3-position

  • Methoxylation

  • Deprotection of the amino group

Synthetic Challenges

The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine presents several challenges:

  • Regioselectivity in introducing the methoxy group at the 3-position

  • Managing the electronic effects of the trifluoromethyl group

  • Potential side reactions involving the reactive amino group

  • Purification and isolation of the target compound from structurally similar intermediates

Based on the documented synthesis of related compounds, a yield of approximately 40-60% might be reasonably expected for an optimized synthetic route .

FeaturePotential Pharmacological Impact
Trifluoromethyl groupEnhanced metabolic stability; Increased lipophilicity; Improved blood-brain barrier penetration
2-Amino groupHydrogen bond donor; Potential interaction with target proteins
3-Methoxy groupHydrogen bond acceptor; Modulation of electronic properties
Pyridine scaffoldCommon in many drugs; Good pharmacokinetic properties

Research and Development Applications

Beyond medicinal chemistry, the compound may find applications in:

  • Chemical biology as a probe or tool compound

  • Material science applications leveraging fluorine chemistry

  • Agrochemical research, where trifluoromethylated heterocycles are commonly employed

Current Research Status and Future Directions

Research Landscape

The limited direct documentation of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine suggests it may be:

  • A novel or emerging compound of research interest

  • A specialized intermediate in proprietary synthesis pathways

  • An understudied isomer of more widely researched compounds

Research on structurally related compounds has demonstrated their utility in pharmaceutical applications, particularly as:

  • Kinase inhibitors in cancer research

  • Building blocks for larger bioactive molecules

  • Metabolically stable pharmacophores

Future Research Opportunities

Several promising research directions for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine include:

  • Development of optimized synthetic routes with improved regioselectivity and yield

  • Exploration of reactivity patterns and derivatization potential

  • Investigation of biological activities, particularly in comparison with positional isomers

  • Evaluation as a building block in combinatorial chemistry libraries

  • Computational studies to predict protein-ligand interactions and potential therapeutic targets

The documented success of the "five-step and two-pot procedure" for related compounds suggests that similar efficient synthetic approaches could be developed for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine .

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